molecular formula C12H16OS B13638005 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13638005
M. Wt: 208.32 g/mol
InChI Key: JEURKJKRRYZIPD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one is a sulfur-containing aromatic ketone characterized by a 3,4-dimethylphenyl group and an ethylthio (-S-CH₂CH₃) substituent. The 3,4-dimethylphenyl moiety enhances lipophilicity and steric bulk, while the ethylthio group introduces moderate electron-donating effects due to sulfur’s polarizability .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C12H16OS/c1-4-14-8-12(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3

InChI Key

JEURKJKRRYZIPD-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl mercaptan.

    Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde undergoes a nucleophilic addition reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to form the final product, 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Ring Modifications

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethan-1-one (CAS 1334146-20-1) Substituents: 3,4-Dichlorophenyl (electron-withdrawing Cl) and methylsulfonyl (-SO₂CH₃, strong electron-withdrawing). This compound is used in catalysis and materials science . Key Difference: Compared to the target compound, the electron-withdrawing substituents reduce lipophilicity and alter reactivity in nucleophilic additions.

1-(3,4-Dimethoxyphenyl)-2-(ethylthio)ethanone (CAS 240323-52-1) Substituents: 3,4-Dimethoxyphenyl (electron-donating OCH₃) and ethylthio. Impact: Methoxy groups increase solubility in polar solvents and stabilize aromatic rings via resonance. The ethylthio group’s electron-donating nature is amplified by the methoxy substituents . Key Difference: The dimethoxy analog is more polar than the dimethylphenyl variant, affecting its partitioning behavior in biological systems.

Thio/Sulfonyl Group Variations

1-Cyclohexyl-2-(phenylthio)ethan-1-one Substituents: Cyclohexyl (non-aromatic, bulky) and phenylthio (-S-Ph). Impact: The phenylthio group provides stronger electron-withdrawing effects than ethylthio due to conjugation with the aromatic ring. This compound is synthesized via nucleophilic substitution (52.4% yield) using K₂CO₃ in DMF . Key Difference: The cyclohexyl group reduces aromatic interactions, making this compound less planar than the target molecule.

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Substituents: Piperazine (basic, nitrogen-rich) instead of ethylthio.

Physicochemical Properties

Compound Name Aromatic Substituent Thio/Sulfonyl Group Melting Point (°C) LogP (Predicted)
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one 3,4-Dimethylphenyl Ethylthio Not reported ~3.2 (est.)
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethan-1-one 3,4-Dichlorophenyl Methylsulfonyl Not reported ~2.8
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl Phenylthio Not reported ~3.5
1-(3,4-Dimethoxyphenyl)-2-(ethylthio)ethanone 3,4-Dimethoxyphenyl Ethylthio Not reported ~2.0

Notes:

  • The dimethylphenyl group in the target compound likely confers higher lipophilicity (LogP ~3.2) compared to dimethoxyphenyl analogs (LogP ~2.0) .
  • Sulfonyl groups (e.g., -SO₂CH₃) reduce LogP due to increased polarity .

Key Observations :

  • The ethylthio group in the target compound may be introduced via similar nucleophilic substitution using ethyl mercaptan and a base like K₂CO₃ .
  • Pyrazoline derivatives with 3,4-dimethylphenyl groups (melting points 121–130°C) suggest that the target compound’s analogs may exhibit solid-state stability .

Biological Activity

1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol
  • IUPAC Name : 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one

This structure suggests possible interactions with biological targets due to the presence of both aromatic and thioether functionalities.

Research indicates that the biological activity of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one may involve several mechanisms:

  • NF-κB Pathway Activation : Similar compounds have demonstrated the ability to activate the NF-κB signaling pathway, which is critical in regulating immune response and inflammation. For instance, studies have shown that certain sulfamoyl derivatives can enhance NF-κB activity in human monocytic cells when stimulated by lipopolysaccharides (LPS) .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that it could inhibit cell proliferation and induce apoptosis in specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (μM)Effect Observed
CytotoxicityA549 (Lung Cancer)5Significant reduction in cell viability
NF-κB ActivationTHP-1 (Monocytic)10Enhanced cytokine release
Apoptosis InductionHCT-116 (Colon Cancer)10Increased caspase-3 activation

Case Studies

  • Anti-Tumor Activity : In a study comparing various compounds for anti-tumor efficacy, 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one exhibited notable cytotoxicity against lung cancer cell lines (A549), demonstrating a dose-dependent response with significant reductions in cell viability at concentrations above 5 μM .
  • Inflammatory Response Modulation : In models of inflammation, this compound was shown to modulate cytokine production significantly. When tested in THP-1 cells stimulated with LPS, it enhanced the release of pro-inflammatory cytokines, indicating its potential as an immunomodulatory agent .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxic Mechanism : The compound induces apoptosis through the intrinsic pathway by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, leading to enhanced caspase activation .
  • Potential as an Anti-inflammatory Agent : The ability to activate NF-κB suggests that this compound may serve as a lead for developing new anti-inflammatory drugs, particularly in diseases where NF-κB plays a pivotal role .

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